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Abstract
PF-232798 is a second-generation, orally active imidazopiperidine antagonist of the C-C

chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.

Developed by Pfizer as a potential successor to Maraviroc, PF-232798 was engineered for an

improved pharmacokinetic profile, particularly concerning oral absorption and dosing frequency.

Preclinical and early-phase clinical studies demonstrated promising characteristics, including

substantial oral absorption in animal models and a favorable trough concentration profile in

humans, suggesting the potential for once-daily dosing. Despite these early findings, the

clinical development of PF-232798 appears to have been discontinued after the completion of

Phase II trials, and detailed pharmacokinetic data in the public domain remain limited. This

guide synthesizes the available information on the pharmacokinetics and oral bioavailability of

PF-232798, presenting the data in a structured format for scientific and research applications.

Introduction
The development of CCR5 antagonists marked a significant advancement in the treatment of

HIV-1 infection by targeting a host protein rather than a viral enzyme, thereby offering a novel

mechanism of action. Maraviroc, the first approved drug in this class, validated this therapeutic

approach. PF-232798 emerged from a dedicated medicinal chemistry program aimed at
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identifying a successor to Maraviroc with superior pharmacokinetic properties.[1] This

document provides a comprehensive summary of the known pharmacokinetic and oral

bioavailability data for PF-232798.

Mechanism of Action: CCR5 Antagonism
PF-232798 functions as an allosteric antagonist of the CCR5 receptor.[2] By binding to a

transmembrane pocket within the CCR5 protein, it induces a conformational change that

prevents the HIV-1 surface glycoprotein gp120 from interacting with the receptor.[1][2] This

blockade of the gp120-CCR5 interaction is essential for inhibiting the fusion of the viral and

host cell membranes, thereby preventing viral entry. The potent anti-HIV activity of PF-232798
has been demonstrated in vitro, with an EC90 (90% effective concentration) of 2.0 nM against

the HIV-1 BaL strain in peripheral blood lymphocyte cultures.[1]

Signaling Pathway
The binding of PF-232798 to CCR5 inhibits the downstream signaling cascade that would

typically be initiated by the natural chemokine ligands of the receptor. This allosteric inhibition

effectively blocks the conformational changes in the HIV-1 envelope glycoprotein required for

membrane fusion.

gp120
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Figure 1: Mechanism of CCR5 antagonism by PF-232798.

Pharmacokinetic Profile
The available pharmacokinetic data for PF-232798 are derived from preclinical studies in

animals and a Phase I clinical trial in healthy volunteers. While specific quantitative parameters

such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed, the existing

information provides valuable insights into the drug's disposition.

Absorption and Oral Bioavailability
PF-232798 was specifically designed to improve upon the oral absorption of Maraviroc.[3]

Preclinical investigations in rats and dogs confirmed that the compound has "substantial oral

absorption".[3] A study published in 2011 noted that PF-232798 was selected as a lead

candidate following in vivo pharmacokinetic screening in these species.[3] Furthermore,

another publication mentioned "complete oral absorption in rat" for PF-232798.[4]

In a Phase I study involving healthy volunteers, PF-232798 was administered orally.[1] The

steady-state plasma concentrations achieved with a once-daily dosing regimen underscore its

effective oral absorption in humans.[1]

Distribution
The plasma protein binding of PF-232798 is reported to be 94%.[1] This high degree of protein

binding is a critical parameter for understanding the distribution of the drug and the

concentration of the unbound, pharmacologically active fraction.

Metabolism
In vitro studies using human liver microsomes indicated that PF-232798 is metabolically stable.

[3] It was found not to be a significant substrate for Cytochrome P450 3A4 (CYP3A4), the

primary enzyme responsible for the metabolism of Maraviroc.[3][5] This characteristic suggests

a lower potential for drug-drug interactions mediated by CYP3A4 inhibition or induction and

may contribute to a longer half-life and the feasibility of a once-daily dosing regimen.[3]

Excretion
Details regarding the routes and extent of excretion for PF-232798 have not been published.
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Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for PF-232798 are not publicly available.

However, a comparative analysis from the Phase I study provides a valuable benchmark

against Maraviroc.

Table 1: Comparative Unbound Plasma Trough Concentrations at Steady State

Compound Dosing Regimen
Trough Unbound
Concentration (vs.
Antiviral EC90)

PF-232798 250 mg Once Daily (QD) ~15-30 fold higher

| Maraviroc | 300 mg Twice Daily (BID) | Significantly lower than PF-232798 |

Data sourced from a 2008 conference presentation.[1]

This comparison highlights the superior systemic exposure profile of PF-232798, particularly

the minimum concentration (Cmin), with a once-daily regimen compared to the twice-daily

regimen of Maraviroc.[1]

Experimental Protocols
While detailed protocols are not available, the following summarizes the methodologies inferred

from the published literature.

Preclinical In Vivo Pharmacokinetic Screening
Species: Rats and dogs.[3]

Objective: To assess the in vivo pharmacokinetic profile, including oral absorption, of a series

of newly synthesized CCR5 antagonists to identify a lead candidate.[3]

Methodology: Specific details on dosing, formulation, and analytical methods were not

provided in the available literature.
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In Vitro Metabolic Stability
System: Human liver microsomes.[3]

Objective: To evaluate the metabolic stability of PF-232798 and its potential as a substrate

for CYP3A4.[3]

Conclusion: PF-232798 was found to be metabolically stable.[3]

Phase I Clinical Study in Healthy Volunteers
Study Design: A study to evaluate the safety and pharmacokinetics of PF-232798 in healthy

volunteers.[1]

Dosing: A once-daily (QD) oral dose of 250 mg was administered for 7 days to reach steady

state.[1]

Sampling and Analysis: Total plasma levels were measured by HPLC-MS. Unbound

concentrations were calculated based on the in vitro plasma protein binding of 94%.[1]

Comparator: Data were compared to steady-state trough concentrations from healthy

volunteers who received 300 mg of Maraviroc twice daily (BID) for 10 days.[1]

Experimental Workflow
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Figure 2: Generalized experimental workflow for PF-232798.

Safety and Tolerability
In the Phase I study, PF-232798 was well-tolerated in healthy volunteers.[1][6] The frequency

and pattern of adverse events were considered non-remarkable up to a dose of 500 mg.[1] At

doses of 500 mg and above, a slight increase in the frequency of adverse events such as

diarrhea, dizziness, headache, and orthostatic hypotension was observed, though these were
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comparable to the placebo arm.[1] Preclinical safety pharmacology assays, including

assessments for hERG channel inhibition, did not reveal any significant concerns.[1][3]

Conclusion
PF-232798 is a potent, orally bioavailable CCR5 antagonist that demonstrated a promising

pharmacokinetic profile in early-stage development. Key attributes include substantial oral

absorption, high plasma protein binding, and metabolic stability, which collectively support a

once-daily dosing regimen. The superior trough concentrations of unbound drug compared to

Maraviroc suggested the potential for a more convenient and effective therapeutic option for

the treatment of HIV-1 infection. However, the apparent cessation of its clinical development

after Phase II trials means that a complete and detailed understanding of its pharmacokinetic

properties in a larger patient population remains elusive. The information presented in this

guide, compiled from the available scientific literature, serves as a valuable resource for

researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PF-232798, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

2. Molecular binding mode of PF-232798, a clinical anti-HIV candidate, at chemokine
receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of
HIV - PMC [pmc.ncbi.nlm.nih.gov]

4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical
Applications - PMC [pmc.ncbi.nlm.nih.gov]

5. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pfizer.com [pfizer.com]

To cite this document: BenchChem. [The Pharmacokinetic Profile and Oral Bioavailability of
PF-232798: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.natap.org/2008/CROI/croi_112.htm
https://www.natap.org/2008/CROI/croi_112.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776690/
https://www.benchchem.com/product/b610023?utm_src=pdf-body
https://www.benchchem.com/product/b610023?utm_src=pdf-custom-synthesis
https://www.natap.org/2008/CROI/croi_112.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6462036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6462036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4380148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4380148/
https://pubmed.ncbi.nlm.nih.gov/19704163/
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_presents_new_data_from_hiv_aids_portfolio_at_conference_on_retroviruses_and_opportunistic_infections
https://www.benchchem.com/product/b610023#pharmacokinetics-and-oral-bioavailability-of-pf-232798
https://www.benchchem.com/product/b610023#pharmacokinetics-and-oral-bioavailability-of-pf-232798
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b610023#pharmacokinetics-and-oral-bioavailability-of-
pf-232798]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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